molecular formula C7H7ClN2O B1435597 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1823379-92-5

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B1435597
CAS No.: 1823379-92-5
M. Wt: 170.59 g/mol
InChI Key: ANVNCDJLJLRPHB-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula C7H7ClN2O It is characterized by a fused ring system that includes a pyridine and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the oxazine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine: Similar structure but contains a sulfur atom instead of oxygen.

    6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazine: Contains an additional nitrogen atom in the ring system.

Uniqueness

6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its oxazine ring system provides distinct chemical properties compared to its sulfur and nitrogen analogs.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVNCDJLJLRPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 5
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 6
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

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